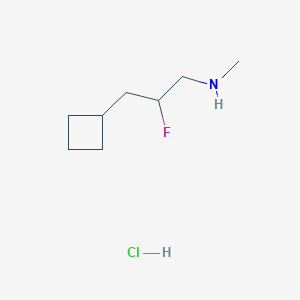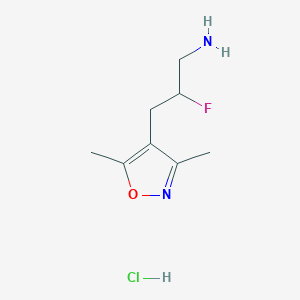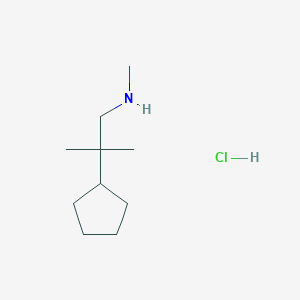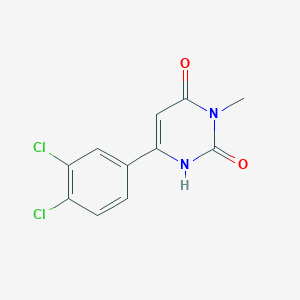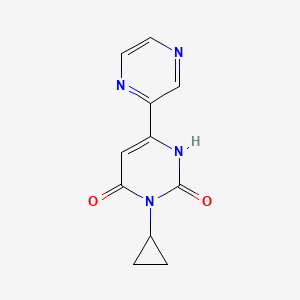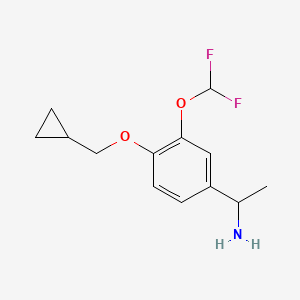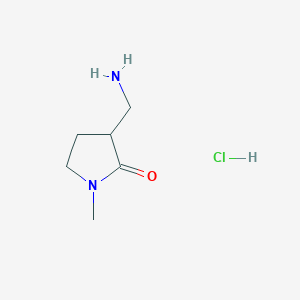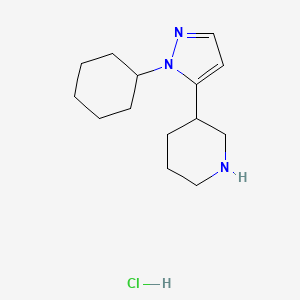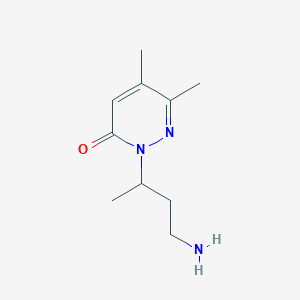
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one, also known as 4-Amino-2-methyl-5,6-dimethyl-2,3-dihydropyridazin-3-one, is a heterocyclic compound belonging to the pyridazinone family. It is a white crystalline solid with a melting point of 193 °C and a molecular weight of 176.2 g/mol. 4-Amino-2-methyl-5,6-dimethyl-2,3-dihydropyridazin-3-one has been studied extensively in the scientific and medical fields due to its potential applications in drug discovery, pharmacology, and biochemistry.
科学的研究の応用
Alternative Synthetic Routes and Chemical Transformations
Research has explored alternative synthetic routes to create diverse chemical structures, including dihydropyridines and dihydropyrroles, which are structurally related to the specified compound. These studies contribute to the field of organic synthesis, providing novel methods for creating compounds with potential applications in medicinal chemistry and materials science (Isobaev et al., 2021).
Antifungal and Antimicrobial Activities
Compounds with structural similarities, particularly those featuring pyrrol and dihydropyrrole motifs, have been evaluated for their antifungal and antimicrobial activities. These studies indicate the potential of such compounds to serve as leads in the development of new antimycotic drugs (Dabur et al., 2005).
Antioxidant Properties
Research on compounds containing similar heterocyclic frameworks has revealed their antioxidant properties, which could have implications for their use in preventing oxidative stress-related diseases (Ahmad et al., 2010).
Structural Studies and Molecular Characterization
Structural studies of triazole derivatives and other related compounds offer insights into the molecular interactions and supramolecular assemblies that govern their physical and chemical properties. These studies are crucial for designing compounds with desired biological or physical properties (Artime et al., 2018).
Cardioactivity and Pharmacological Potential
The study of dihydropyridine derivatives highlights their potential as vasodilators, providing a basis for the development of antihypertensive or antianginal agents. This research area underscores the therapeutic potential of compounds with dihydropyridine-like structures in cardiovascular diseases (McKenna et al., 1988).
特性
IUPAC Name |
2-(4-aminobutan-2-yl)-5,6-dimethylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-6-10(14)13(12-9(7)3)8(2)4-5-11/h6,8H,4-5,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHPRTQXSIOYID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)C(C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[6-oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484189.png)
